![molecular formula C25H29NO3 B14022986 (1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is a complex organic compound characterized by its unique spirobiindene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid typically involves multiple steps, including the formation of the spirobiindene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirobiindene Core: This step often involves cyclization reactions under specific conditions to form the spirobiindene structure.
Functionalization: Introduction of the bis(1-methylethyl)amino carbonyl group and carboxylic acid moiety through reactions such as amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on biological systems. Its structure allows for the exploration of its binding properties and potential as a bioactive molecule.
Medicine
In medicine, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid may be investigated for its potential therapeutic applications. Research may focus on its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within biological systems. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid include other spirobiindene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirobiindene structure and the presence of the bis(1-methylethyl)amino carbonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C25H29NO3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-[di(propan-2-yl)carbamoyl]-3,3'-spirobi[1,2-dihydroindene]-4'-carboxylic acid |
InChI |
InChI=1S/C25H29NO3/c1-15(2)26(16(3)4)23(27)19-9-5-7-17-11-13-25(21(17)19)14-12-18-8-6-10-20(22(18)25)24(28)29/h5-10,15-16H,11-14H2,1-4H3,(H,28,29) |
InChI-Schlüssel |
GYPGMHXSSYSVCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


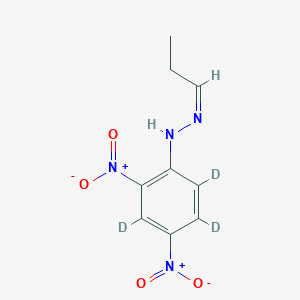
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
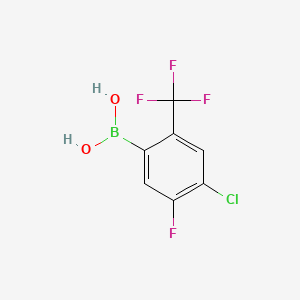
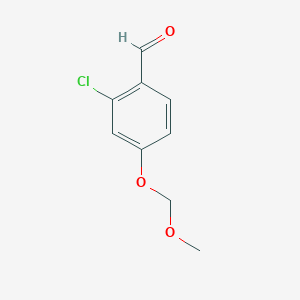

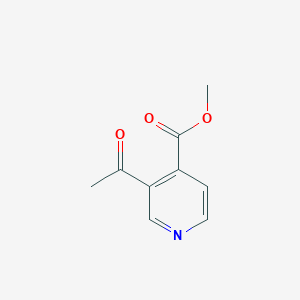
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)


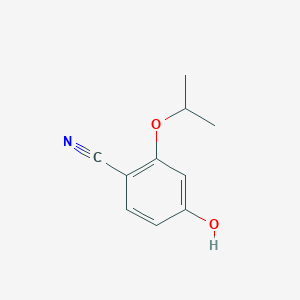
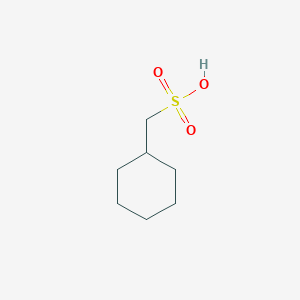
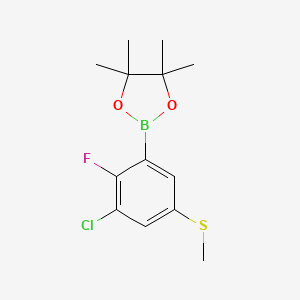
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)

